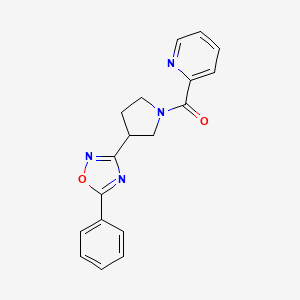

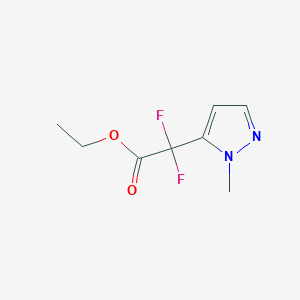

![molecular formula C13H11N5O2 B2381131 N-(6-methoxypyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2415491-14-2](/img/structure/B2381131.png)

N-(6-methoxypyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazopyridine is an important fused bicyclic 5–6 heterocycle and it is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

Synthesis of this moiety from the easily available chemicals is desirable due to its tremendous use in the various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions are employed for the synthesis of this scaffold .Molecular Structure Analysis

The molecular structure of imidazopyridine analogues is recognized for its wide range of applications in medicinal chemistry . The structure–activity relationship is a critical aspect of their development .Chemical Reactions Analysis

Imidazopyridine analogues exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . The compounds were also active against MDR-Mtb strains .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazopyridine analogues are largely dependent on their structure and the substituents they carry .Scientific Research Applications

Central Nervous System Activities

N-(6-methoxypyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide and its derivatives have been examined for activity in the central nervous system. Compounds in this group have shown significant binding to rat brain membrane, suggesting potential relevance in neuroscience and pharmacology research (Barlin et al., 1992).

Medicinal Chemistry Strategies

This compound has been identified as part of a study on reducing metabolism mediated by aldehyde oxidase (AO) in drug discovery. Research has shown that altering the heterocycle or blocking the reactive site of compounds like N-(6-methoxypyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide can be effective strategies for reducing AO metabolism, which is crucial for the development of more stable drugs (Linton et al., 2011).

Development of Tyk2 JH2 Inhibitors

Research involving this compound has led to the identification of highly potent and selective Tyk2 JH2 inhibitors. These inhibitors have shown efficacy in inhibiting IFNγ production in rat pharmacodynamics models, highlighting their potential in the development of novel therapeutic agents (Liu et al., 2019).

Synthesis and Chemical Properties

Studies have also focused on the synthesis of 6-methoxyimidazo[1,2-b]pyridazine and its analogs, exploring their chemical properties and reactions. These findings contribute to a deeper understanding of the chemistry of these compounds, which is valuable for further pharmaceutical and chemical research (Lombardino, 1968).

Inhibitory Properties on Viral Replication

In the field of virology, derivatives of N-(6-methoxypyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide have been designed to optimize inhibitory properties on the replication of viruses like bovine viral diarrhoea virus and hepatitis C virus. These compounds hold promise for the development of new antiviral agents (Enguehard-Gueiffier et al., 2013).

Mechanism of Action

Future Directions

The World Health Organization has taken the initiative to develop new TB drugs . Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . The future direction in this field could involve the development of new compounds based on the imidazopyridine scaffold, with improved efficacy against various diseases.

properties

IUPAC Name |

N-(6-methoxypyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O2/c1-20-12-5-2-9(8-15-12)16-13(19)10-3-4-11-14-6-7-18(11)17-10/h2-8H,1H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTBOYKQDONEHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)NC(=O)C2=NN3C=CN=C3C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methoxypyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

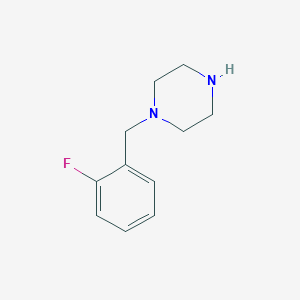

![2-Chlorothiazolo[4,5-b]pyrazine](/img/structure/B2381048.png)

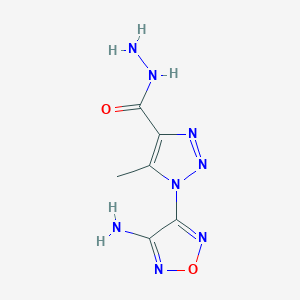

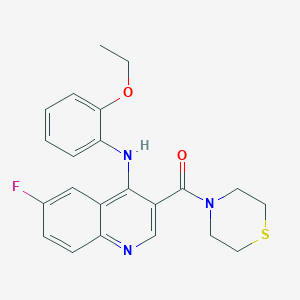

![Methyl 4-[[2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2381053.png)

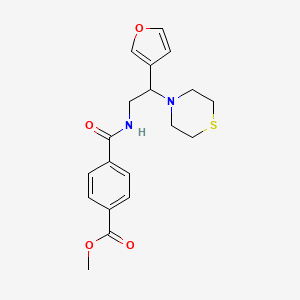

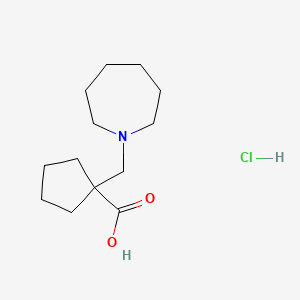

![N-(benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2381063.png)

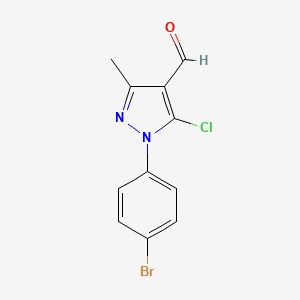

![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2381066.png)

![N-[2-[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2381068.png)